molecular formula C16H20N2O5 B14256903 2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione CAS No. 189568-57-8

2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione

Cat. No.: B14256903
CAS No.: 189568-57-8
M. Wt: 320.34 g/mol
InChI Key: IBAVIEBWEHMOAJ-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione is an organic compound with the molecular formula C16H20N2O5. This compound is characterized by its complex structure, which includes a dimethylamino group, a methoxy group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-2-nitrobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with hexane-1,3-dione under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products include amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]-1-(3-methoxyphenyl)hexane-1,3-dione
  • 2-[(Dimethylamino)methylidene]-1-(2-nitrophenyl)hexane-1,3-dione
  • 2-[(Dimethylamino)methylidene]-1-(3-methoxy-4-nitrophenyl)hexane-1,3-dione

Uniqueness

2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

189568-57-8

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione

InChI

InChI=1S/C16H20N2O5/c1-5-7-13(19)12(10-17(2)3)16(20)11-8-6-9-14(23-4)15(11)18(21)22/h6,8-10H,5,7H2,1-4H3

InChI Key

IBAVIEBWEHMOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=CN(C)C)C(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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